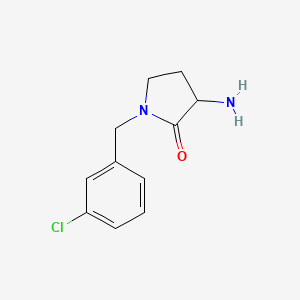
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzylamine with pyrrolidin-2-one under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino or chlorobenzyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
3-Amino-1-benzylpyrrolidin-2-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one: The position of the chlorine atom is different, potentially leading to different chemical and biological properties.
生物活性
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanism of action, antibacterial and antifungal activities, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C11H14ClN2O
Molecular Weight : 224.7 g/mol
CAS Number : 1249779-20-1
The compound is characterized by a pyrrolidinone ring, with an amino group and a chlorobenzyl substituent, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group enhances its nucleophilicity, allowing it to participate in enzyme inhibition or activation processes. The chlorobenzyl moiety may facilitate binding to specific targets, enhancing the compound's efficacy.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The compound has shown promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Enterococcus faecalis | 75 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, research has also explored the antifungal activity of this compound. Preliminary tests suggest that it exhibits inhibitory effects against common fungal pathogens such as Candida albicans and Aspergillus niger, although specific MIC values require further investigation.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on animal models demonstrated that this compound significantly reduced bacterial load in infected tissues compared to control groups. This suggests potential therapeutic applications in treating bacterial infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives have indicated that modifications to the chlorobenzyl group can enhance or diminish biological activity. For instance, substituting different halogens or alkyl groups on the benzyl moiety has been shown to affect binding affinity and antimicrobial potency .
- Synergistic Effects : Combining this compound with established antibiotics has shown synergistic effects, leading to lower MIC values against resistant strains of bacteria. This highlights its potential as an adjuvant therapy in antibiotic-resistant infections .
特性
IUPAC Name |
3-amino-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-14-5-4-10(13)11(14)15/h1-3,6,10H,4-5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPCDJXBVYACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














